![molecular formula C12H16ClNO4S2 B3372565 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 923716-62-5](/img/structure/B3372565.png)
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
Overview
Description
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride, also known as ABSOC, is an organic compound with significant importance in scientific research and industry. It has a molecular formula of C12H16ClNO4S2 and a molecular weight of 337.84 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The molecule contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also contains two sulfonyl chloride groups, which consist of a sulfur atom bonded to two oxygen atoms and one chlorine atom .Safety and Hazards
Mechanism of Action
Mode of Action
It has been observed that sulfonyl chlorides, such as this compound, can undergo aCu-catalyzed regioselective cyclization with 3-aza-1,5-enynes to produce 1,2-dihydropyridines . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
The compound’s interaction with 3-aza-1,5-enynes suggests it may be involved in the synthesis of 1,2-dihydropyridines , which are key intermediates in various biochemical pathways.
Result of Action
Given its potential role in the synthesis of 1,2-dihydropyridines , it may influence cellular processes that involve these compounds.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c13-19(15,16)11-6-5-7-12(10-11)20(17,18)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDYNMXDKGPIJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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